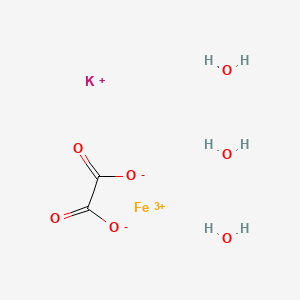
Potassium;iron(3+);oxalate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a salt consisting of ferrioxalate anions and potassium cations. The ferrioxalate anion is a transition metal oxalate complex with an iron atom in the +3 oxidation state and three bidentate oxalate ligands. The compound is typically found as emerald green crystals and is known for its stability in the dark but decomposes under light and high-energy electromagnetic radiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;iron(3+);oxalate;trihydrate can be synthesized through a multi-step process. One common method involves the reaction of iron(III) sulfate, barium oxalate, and potassium oxalate in water. The reaction is carried out on a steam bath for several hours, allowing the oxalate ions to replace the sulfate ions in solution, forming barium sulfate as a byproduct . The reaction can be represented as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ]
Another method involves dissolving ferrous ammonium sulfate hexahydrate in a slightly acidic solution, followed by the addition of oxalic acid to form iron(II) oxalate. This iron(II) oxalate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;iron(3+);oxalate;trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferrioxalate anion can participate in redox reactions, where the iron center can be reduced from Fe(III) to Fe(II) or oxidized back to Fe(III).
Photochemical Reactions: The compound is known to decompose under light, making it useful in photochemical studies.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (for oxidation), oxalic acid, and various bases and acids to control the pH of the reaction environment .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in redox reactions, the products can include iron(II) oxalate and other iron complexes .
Aplicaciones Científicas De Investigación
Potassium;iron(3+);oxalate;trihydrate has a wide range of scientific research applications:
Biology: The compound is used in studies involving iron metabolism and transport in biological systems.
Medicine: Research into iron-based compounds for therapeutic applications often involves this compound as a model compound.
Mecanismo De Acción
The mechanism by which potassium;iron(3+);oxalate;trihydrate exerts its effects involves the interaction of the ferrioxalate anion with light and other chemical species. The iron center in the ferrioxalate anion can undergo redox reactions, and the oxalate ligands can participate in coordination chemistry, forming various complexes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium ferrioxalate: Similar to potassium;iron(3+);oxalate;trihydrate but with sodium as the counterion.
Iron(II) oxalate: Contains iron in the +2 oxidation state and is less stable than the ferrioxalate complex.
Uniqueness
This compound is unique due to its stability in the dark, its ability to decompose under light, and its use as a standard in photochemical studies. Its specific coordination geometry and the presence of three bidentate oxalate ligands also distinguish it from other iron oxalate complexes .
Propiedades
Fórmula molecular |
C2H6FeKO7+2 |
|---|---|
Peso molecular |
237.01 g/mol |
Nombre IUPAC |
potassium;iron(3+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Fe.K.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;;3*1H2/q;+3;+1;;;/p-2 |
Clave InChI |
PDZDVXMGODGGBP-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)

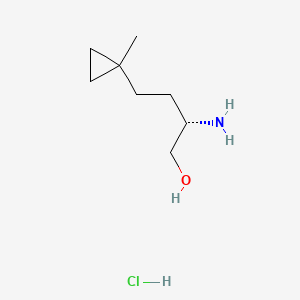
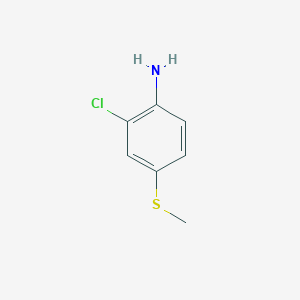
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)
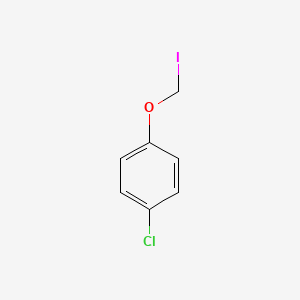
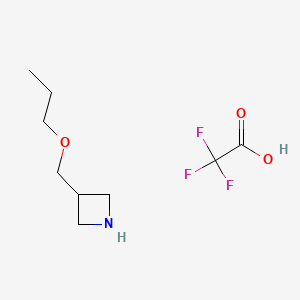
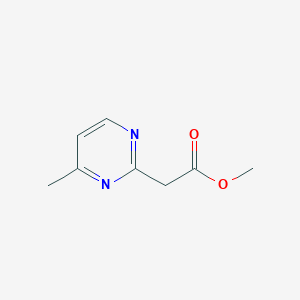
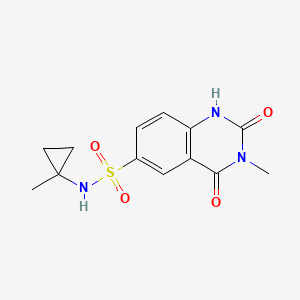
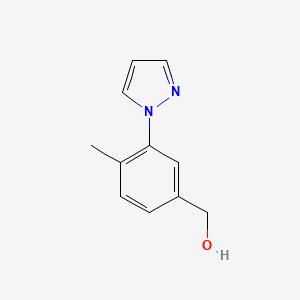
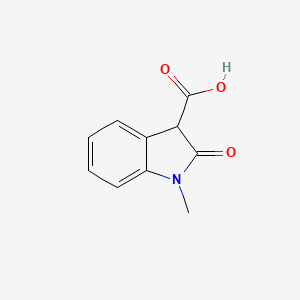
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)
